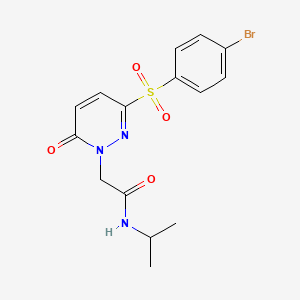

2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(4-bromophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O4S/c1-10(2)17-13(20)9-19-15(21)8-7-14(18-19)24(22,23)12-5-3-11(16)4-6-12/h3-8,10H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCKCPCIBNEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=O)C=CC(=N1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((4-bromophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-isopropylacetamide is a pyridazinone derivative with notable biological activity. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₅H₁₆BrN₃O₄S

- CAS Number : 1251557-65-9

- Molecular Weight : 398.27 g/mol

Structure

The compound features a pyridazinone core with a sulfonyl group attached to a bromophenyl moiety, contributing to its unique reactivity and biological profile.

Research indicates that this compound may interact with specific molecular targets, particularly in the context of enzyme inhibition. The presence of the sulfonyl group is believed to enhance binding affinity to target proteins, potentially modulating various biochemical pathways.

Anticoagulant Activity

Recent studies have highlighted the compound's anticoagulant properties, particularly its ability to inhibit Factor XIa (FXIa), which plays a crucial role in the coagulation cascade. This inhibition could lead to therapeutic benefits in treating thromboembolic disorders.

Table 1: Biological Activity Overview

Case Studies

-

Study on Anticoagulant Effects :

- A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in thrombus formation compared to control groups. The compound was shown to effectively prolong activated partial thromboplastin time (aPTT) without significantly affecting prothrombin time (PT) or platelet aggregation.

-

COX-2 Inhibition Study :

- Another investigation focused on the anti-inflammatory properties of the compound, revealing that it selectively inhibited COX-2 over COX-1, suggesting potential applications in pain management and inflammation reduction.

Synthesis Methods

The synthesis of this compound typically involves several steps:

-

Formation of Pyridazinone Core :

- The pyridazinone structure is synthesized through cyclization reactions involving hydrazine derivatives and suitable diketones under acidic conditions.

-

Introduction of Sulfonyl Group :

- The sulfonyl moiety is introduced via sulfonation reactions, which can be achieved using sulfonyl chlorides in the presence of bases.

-

Final Acetylation :

- The final step involves acetylation of the amine group using isopropyl acetamide, resulting in the desired product.

Table 2: Synthesis Steps Overview

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Cyclization | Hydrazine, diketone | 85% |

| Sulfonation | Sulfonyl chloride, base | 90% |

| Acetylation | Isopropyl acetamide | 88% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.